Diethyl butylphosphonate

Descripción general

Descripción

Diethyl butylphosphonate is an organophosphorus compound with the molecular formula C8H19O3P. It is a colorless liquid with a pungent odor and can be dissolved in many organic solvents such as ethanol, ether, and toluene . This compound is used in various chemical reactions and has applications in different fields including chemistry, biology, medicine, and industry.

Métodos De Preparación

Diethyl butylphosphonate can be synthesized through several methods. One common method involves the Michaelis–Arbuzov reaction, where trialkyl phosphite reacts with an alkyl halide . Another method includes the metal-mediated coupling with dialkyl phosphite . Industrial production often involves the use of strong chlorinating agents to form intermediates that can be substituted by different nucleophiles .

Análisis De Reacciones Químicas

Diethyl butylphosphonate undergoes various chemical reactions including substitution, oxidation, and reduction. Common reagents used in these reactions include triflic anhydride, oxalyl chloride, and diaryliodonium salts . Major products formed from these reactions include mixed phosphonates, phosphonamidates, phosphonothioates, and phosphinates .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Diethyl butylphosphonate is utilized in the development of bioactive compounds, particularly in the synthesis of prodrugs and inhibitors.

- Prodrug Development : Research indicates that derivatives of this compound can serve as effective prodrugs. For instance, diester prodrugs have been synthesized to enhance the bioavailability of phosphonate agonists targeting specific receptors like BTN3A1. These modifications improve pharmacokinetic properties and therapeutic efficacy .

- Enzyme Inhibition : The compound has shown promise as an inhibitor for various enzymes. Studies have demonstrated that phosphonate derivatives can effectively inhibit soluble epoxide hydrolase (sEH), which is implicated in several pathophysiological conditions. The incorporation of this compound into amide structures has led to potent inhibitors with favorable solubility profiles .

Materials Science

In materials science, this compound plays a significant role in the synthesis of hybrid materials and surface functionalization.

- Supramolecular Chemistry : The phosphonic acid group allows for the formation of supramolecular structures through coordination with metal ions. This property is exploited in creating advanced materials with tailored functionalities for applications such as catalysis and drug delivery systems .

- Surface Functionalization : this compound can be used to modify surfaces to enhance their properties, such as hydrophobicity or biocompatibility. This application is particularly relevant in biomedical devices where surface characteristics are crucial for performance and interaction with biological systems .

Environmental Applications

The environmental implications of this compound are also noteworthy, particularly regarding its behavior in soil and water systems.

- Soil Remediation : Phosphonates have been studied for their ability to chelate heavy metals, thereby aiding in soil remediation efforts. This compound's chelating properties can help immobilize toxic metals, reducing their bioavailability and toxicity in contaminated sites .

- Water Treatment : The compound's potential for use in water treatment processes has been explored, especially concerning its ability to form complexes with pollutants. This application could lead to innovative methods for removing contaminants from water sources .

Case Study 1: Prodrug Efficacy

A study examined the efficacy of this compound-based prodrugs in enhancing drug delivery to target cells. Results indicated a significant increase in cellular uptake compared to non-phosphonated counterparts, highlighting its potential in drug formulation strategies .

Case Study 2: Surface Modification

Research on the use of this compound for modifying polymer surfaces demonstrated improved adhesion properties for coatings applied to medical devices. The modified surfaces exhibited enhanced biocompatibility and reduced bacterial colonization, which are critical factors for implant success .

Mecanismo De Acción

The mechanism of action of diethyl butylphosphonate involves its interaction with various molecular targets and pathways. It acts as a cholinesterase inhibitor, affecting the breakdown of acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, which can have various physiological effects.

Comparación Con Compuestos Similares

Actividad Biológica

Diethyl butylphosphonate (DEBP) is a phosphonate compound that has garnered attention for its diverse biological activities, including antimicrobial, cytotoxic, and potential therapeutic effects. This article reviews the current understanding of DEBP's biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

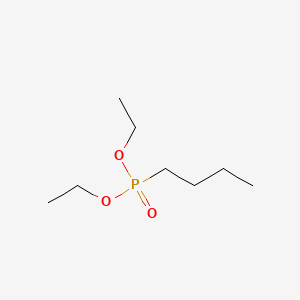

This compound is characterized by its phosphonate group, which imparts unique chemical properties that influence its biological interactions. The structure can be represented as follows:

This structure allows DEBP to participate in various biochemical pathways, making it a subject of interest in pharmacological research.

Antimicrobial Activity

Research Findings:

DEBP has shown promising antimicrobial properties against several bacterial strains. A study evaluated the antimicrobial efficacy of various phosphonates, including DEBP, against Escherichia coli and Staphylococcus aureus. The results indicated that DEBP exhibited significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | E. coli |

| 64 | S. aureus |

These findings suggest that DEBP may be a candidate for further development as an antimicrobial agent.

Cytotoxicity Studies

Case Studies:

A series of in vitro studies assessed the cytotoxic effects of DEBP on human cancer cell lines, including HeLa (cervical cancer) and HL-60 (promyelocytic leukemia) cells. The IC50 values were determined to evaluate the potency of DEBP:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 48 |

| HL-60 | 35 |

These results indicate moderate cytotoxicity, suggesting that DEBP could have potential applications in cancer therapy, particularly as a lead compound for drug development.

The mechanism by which DEBP exerts its biological effects involves multiple pathways:

- DNA Interaction : DEBP may act as an intercalator within DNA strands due to its phosphonate moiety, potentially disrupting DNA replication and transcription processes.

- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in bacterial cells, leading to DNA damage and cell death.

- Cell Signaling Modulation : DEBP may influence cell signaling pathways related to apoptosis and proliferation, contributing to its cytotoxic effects.

Propiedades

IUPAC Name |

1-diethoxyphosphorylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19O3P/c1-4-7-8-12(9,10-5-2)11-6-3/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEOJOAVYGLGAIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378641 | |

| Record name | Diethyl butylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2404-75-3 | |

| Record name | Diethyl butylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Diethyl butylphosphonate interact with surfaces like alumina and silica?

A1: While the provided articles do not specifically investigate this compound, they explore the broader class of alkylphosphonic acids and their esters. [, ] These compounds interact with alumina and silica surfaces primarily through a condensation reaction. [, ] The phosphonic acid group (PO(OH)2) or its ester derivative (PO(OR)2, where R is an alkyl group) reacts with surface hydroxyl groups (–OH) present on alumina and silica. This reaction forms strong P-O-Al or P-O-Si bonds, leading to the grafting of the phosphonate molecule onto the surface.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.